N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
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Description
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been found to have various therapeutic focuses . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in its interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Given the broad range of biological activities of 1,2,4-oxadiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been achieved in a naoh–dmso medium at ambient temperature , suggesting that they may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(18-11-15-6-2-4-8-17(15)26-18)22-16-7-3-1-5-14(16)12-19-23-20(24-27-19)13-9-10-13/h1-8,11,13H,9-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBEBWKWZIZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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